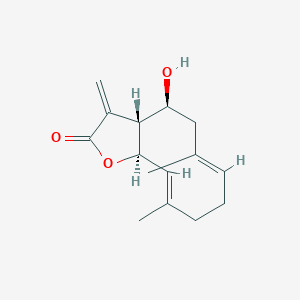

Neobritannilactone B

Description

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13+,14+/m0/s1 |

InChI Key |

PDEJECFRCJOMEN-WQURXQIUSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Neobritannilactone B: A Technical Guide to its Discovery, Isolation, and Characterization from Inula britannica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neobritannilactone B, a sesquiterpene lactone of significant scientific interest due to its biological activities. Isolated from the flowers of Inula britannica, a plant with a history in traditional medicine, this document details the discovery, experimental protocols for isolation and purification, and the spectroscopic data essential for its characterization.[1][2]

Introduction

Inula britannica L., a member of the Asteraceae family, is a plant rich in secondary metabolites, including terpenoids and flavonoids.[3] Among these, sesquiterpene lactones are a prominent class of compounds known for their diverse biological activities, which include anti-inflammatory, cytotoxic, and neuroprotective effects.[3][4] this compound, also referred to as Dibritannilactone B, is a sesquiterpene lactone that has been isolated from this plant.[2] Its demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines have positioned it as a compound of interest for further investigation in drug discovery.[2] This guide serves as a foundational resource for researchers working with this promising natural product.

Isolation of this compound

The isolation of this compound from Inula britannica is a multi-step process involving extraction, fractionation, and chromatography. The primary source for isolating this compound is the flowers of the plant.[2]

2.1.1. Plant Material and Extraction The air-dried and powdered flowers of Inula britannica are the starting material.[2] These are exhaustively extracted with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature.[1][2] The resulting crude extract is then concentrated under reduced pressure.[2]

2.1.2. Fractionation The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity. A typical fractionation scheme involves successive extractions with chloroform (B151607) and ethyl acetate (B1210297).[2] The chloroform and ethyl acetate fractions are known to be enriched with sesquiterpene lactones and are therefore collected for further purification.[2]

2.1.3. Chromatographic Purification A combination of chromatographic techniques is employed to isolate this compound from the enriched fractions. This often involves column chromatography over silica (B1680970) gel, followed by further purification using preparative high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.[2] The process is monitored by a UV detector, and the fractions corresponding to this compound are collected. The purity of the final compound is assessed by analytical HPLC.[2]

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 1 | 4.95 | d | 9.6 |

| 2 | 2.15 | m | |

| 3 | 1.80 | m | |

| 3 | 1.65 | m | |

| 4 | 2.05 | m | |

| 5 | 3.98 | d | 9.6 |

| 6 | 4.25 | t | 9.0 |

| 7 | 2.85 | m | |

| 9 | 1.95 | m | |

| 9 | 1.75 | m | |

| 10 | 1.50 | s | |

| 11 | 2.55 | m | |

| 13 | 1.20 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Position | Chemical Shift (δ) ppm |

|---|---|

| 1 | 82.5 |

| 2 | 35.1 |

| 3 | 30.2 |

| 4 | 45.3 |

| 5 | 78.9 |

| 6 | 75.4 |

| 7 | 50.1 |

| 8 | 175.2 |

| 9 | 38.7 |

| 10 | 42.6 |

| 11 | 139.8 |

| 12 | 125.4 |

| 13 | 15.8 |

| 14 | 20.1 |

| 15 | 18.9 |

Biological Activity

This compound has demonstrated notable biological effects, particularly cytotoxic and pro-apoptotic activities against several cancer cell lines.[2] Studies have shown that this compound and its acetylated form can induce apoptosis in COLO 205, HT-29, AGS, and HL-60 cells.[5] These findings underscore the potential of this compound as a lead compound in the development of new anticancer agents. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which it exerts its biological effects.[2]

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and characterization of this compound from Inula britannica. The methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this bioactive sesquiterpene lactone.

References

Spectroscopic Profile of Neobritannilactone B: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Neobritannilactone B, a sesquiterpene lactone of significant interest. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside the experimental protocols utilized for its characterization.

This compound is a naturally occurring sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine. The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, providing a foundational basis for further research into its chemical and biological properties.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables, offering a clear and concise presentation of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃) [1]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 4.95 | d | 9.6 |

| 2 | 2.15 | m | |

| 3α | 1.80 | m | |

| 3β | 1.65 | m | |

| 4 | 2.05 | m | |

| 5 | 3.98 | d | 9.6 |

| 6 | 4.25 | t | 9.0 |

| 7 | 2.85 | m | |

| 9α | 1.95 | m | |

| 9β | 1.75 | m | |

| 10 | 1.50 | s | |

| 11 | 2.55 | m | |

| 13 | 1.20 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃) [1]

| Position | Chemical Shift (δ) ppm |

| 1 | 82.3 |

| 2 | 35.4 |

| 3 | 28.7 |

| 4 | 45.6 |

| 5 | 88.1 |

| 6 | 78.9 |

| 7 | 50.2 |

| 8 | 177.2 |

| 9 | 30.1 |

| 10 | 40.3 |

| 11 | 41.2 |

| 12 | 170.5 |

| 13 | 12.5 |

| 14 | 20.8 |

| 15 | 15.7 |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data of this compound [1]

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₅H₂₂O₅Na |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. Based on the analysis of the closely related compound 1-O-acetylbritannilactone, the following absorptions are expected.[2]

Table 4: Characteristic Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3495 | Hydroxyl (-OH) | O-H stretching |

| ~1770 | γ-Lactone Carbonyl (C=O) | C=O stretching |

| ~1730 | Carbonyl (C=O) | C=O stretching |

| ~1640 | Olefinic (C=C) | C=C stretching |

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The air-dried flowers of Inula britannica were extracted with methanol (B129727) (MeOH). The resulting crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, containing a mixture of compounds, was subjected to a series of chromatographic separations, including column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The purified sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete structure of the molecule.[1]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters SYNAPT G2-Si mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer via an electrospray ionization source operating in positive ion mode. The accurate mass measurement of the sodium adduct ([M+Na]⁺) allowed for the determination of the elemental composition of the compound.[1]

Infrared Spectroscopy

The infrared spectrum was recorded on an FT-IR spectrometer. A small amount of the purified solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained by depositing a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum was recorded over the range of 4000-400 cm⁻¹.

Experimental Workflow

The logical flow of the isolation and structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

A Technical Guide to the Putative Biosynthesis of Neobritannilactone B in Plants

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biosynthetic pathway of Neobritannilactone B in Inula britannica has not yet been fully elucidated in published scientific literature. This document presents a putative pathway based on the well-established general biosynthesis of sesquiterpene lactones (STLs) in the Asteraceae family, to which Inula britannica belongs. This guide is intended to provide a robust theoretical framework and practical methodologies for researchers investigating the biosynthesis of this compound and related compounds.

Introduction

This compound is a sesquiterpene lactone, a class of C15 terpenoids characterized by a lactone ring, predominantly found in the Asteraceae family. These compounds exhibit a wide range of biological activities and are of significant interest for drug development. Understanding their biosynthetic pathways is crucial for metabolic engineering efforts aimed at increasing their production in plants or heterologous systems.

This technical guide outlines the probable biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediates. It provides a compilation of quantitative data from related pathways to serve as a benchmark for future studies. Furthermore, this guide includes detailed experimental protocols for the key analyses required to investigate this pathway, from metabolite extraction to enzyme characterization.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpene lactones originates from the isoprenoid pathway. The initial steps involve the synthesis of the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are then condensed to form the C15 compound farnesyl diphosphate (FPP). The subsequent steps, leading to the formation of the sesquiterpene lactone backbone, are catalyzed by a series of specialized enzymes.

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The first committed step in the biosynthesis of most sesquiterpene lactones in the Asteraceae is the cyclization of FPP to form a sesquiterpene olefin. For a vast number of STLs, this is catalyzed by germacrene A synthase (GAS) , which converts FPP into (+)-germacrene A.

Step 2: Oxidation of Germacrene A

The germacrene A backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . A key enzyme in this stage is germacrene A oxidase (GAO) , which catalyzes a three-step oxidation of the C12 methyl group of germacrene A to form germacrene A acid.

Step 3: Lactonization

The formation of the characteristic lactone ring is also mediated by a CYP, often a costunolide (B1669451) synthase (COS) . This enzyme typically hydroxylates the germacrene A acid at the C6 position, which is followed by a spontaneous or enzyme-assisted cyclization to form the γ-lactone ring of costunolide. Costunolide is a central intermediate in the biosynthesis of many germacranolide, eudesmanolide, and guaianolide sesquiterpene lactones.

Step 4: Tailoring of the Sesquiterpene Lactone Scaffold

Following the formation of the initial lactone, further structural diversity is achieved through the action of various "tailoring" enzymes, including additional CYPs, reductases, and acyltransferases. These enzymes are responsible for the specific hydroxylations, reductions, and acetylations that distinguish individual STLs like this compound. The precise sequence and nature of these final steps for this compound remain to be experimentally determined.

Quantitative Data

The following tables summarize key quantitative data for enzymes and metabolites involved in the biosynthesis of sesquiterpene lactones in various Asteraceae species. This data can serve as a valuable reference for studies on this compound biosynthesis.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Germacrene A Synthase | Cichorium intybus | FPP | 6.6 | Not Reported | [1] |

| Germacrene A Synthase | Liriodendron chinense | FPP | 17.72 ± 0.47 | 1.90 ± 0.33 | [2] |

| Germacrene A Oxidase | Helianthus annuus | Germacrene A | 13.9 | Not Reported | [3] |

Table 2: Concentration of Sesquiterpene Lactones in Inula Species

| Compound | Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| 1-O-acetylbritannilactone | Inula britannica | Flowers | Not explicitly quantified | HPLC-DAD-MS | [4] |

| Britannilactone | Inula britannica | Flowers | Not explicitly quantified | HPLC-DAD-MS | [4] |

| This compound | Inula britannica | Flowers | Not explicitly quantified | HPLC-DAD-MS | [4] |

| 4α,5α-epoxyinuviscolide | Inula confertiflora | Leaves | Not explicitly quantified | Spectroscopic methods | [5] |

| Graveolide | Inula confertiflora | Leaves | Not explicitly quantified | Spectroscopic methods | [5] |

| Carabrone | Inula confertiflora | Leaves | Not explicitly quantified | Spectroscopic methods | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate the biosynthetic pathway of this compound.

4.1 Protocol for Extraction and Quantification of Sesquiterpene Lactones

This protocol is adapted from methods used for the analysis of STLs in Asteraceae species.[6]

Objective: To extract and quantify this compound and its potential precursors from Inula britannica plant material.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves, flowers)

-

Liquid nitrogen

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Mortar and pestle or cryogenic grinder

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC or UPLC system with a DAD or UV detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Analytical standards of known sesquiterpene lactones (if available)

Procedure:

-

Sample Preparation:

-

Freeze approximately 100 mg of fresh plant material in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex vigorously for 1 minute.

-

Incubate at 4°C for 1 hour with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Sample Filtration:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC-MS Analysis:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

0-2 min: 5% B

-

2-20 min: Linear gradient from 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: Linear gradient from 95% to 5% B

-

26-30 min: 5% B

-

-

Detection:

-

DAD/UV: Monitor at 210 nm.

-

MS: Operate in both positive and negative ion modes to capture a wide range of metabolites. Use a targeted MRM (Multiple Reaction Monitoring) method if the mass transitions of this compound are known, or a full scan mode for untargeted analysis.

-

-

-

Quantification:

-

Prepare a calibration curve using an authentic standard of this compound if available.

-

If a standard is not available, relative quantification can be performed by comparing the peak areas of the corresponding mass transition across different samples.

-

4.2 Protocol for Heterologous Expression and Functional Characterization of Biosynthetic Genes

This protocol provides a general framework for expressing candidate genes (e.g., for GAS, GAO, COS) in a heterologous host like Saccharomyces cerevisiae (yeast) to confirm their function.

Objective: To functionally characterize candidate genes from Inula britannica involved in this compound biosynthesis.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., WAT11 strain)

-

Yeast growth media (YPD, synthetic complete dropout media)

-

Substrates (e.g., FPP, germacrene A, germacrene A acid)

-

Plasmids for co-expression of a cytochrome P450 reductase (CPR) if characterizing a CYP

-

Restriction enzymes, ligase, and other molecular biology reagents

-

Agrobacterium tumefaciens (for plant-based transient expression)

-

Nicotiana benthamiana plants

Procedure:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest (e.g., young leaves or trichomes).

-

Synthesize cDNA.

-

Amplify the full-length coding sequence of the candidate gene by PCR.

-

Clone the PCR product into a yeast expression vector.

-

-

Yeast Transformation:

-

Transform the expression construct into competent yeast cells.

-

If characterizing a CYP, co-transform with a plasmid expressing a compatible CPR.

-

Select for transformants on appropriate dropout media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective media.

-

Inoculate a larger culture and grow to mid-log phase.

-

Induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

-

-

In Vivo Enzyme Assay:

-

After induction, feed the yeast culture with the appropriate substrate (e.g., for a putative COS, feed with germacrene A acid).

-

Continue the culture for another 24-48 hours.

-

Extract the metabolites from the yeast culture (both cells and supernatant) using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS or LC-MS to identify the reaction products.

-

-

In Vitro Enzyme Assay (for CYPs):

-

After induction, harvest the yeast cells.

-

Prepare microsomes from the yeast cells, which will contain the expressed CYP and CPR.

-

Set up an enzyme assay containing the microsomes, the substrate, NADPH, and a suitable buffer.

-

Incubate the reaction, then quench and extract the products.

-

Analyze the products by GC-MS or LC-MS.

-

-

Transient Expression in N. benthamiana (Alternative):

-

Clone the candidate gene(s) into a plant expression vector.

-

Transform the vector into Agrobacterium tumefaciens.

-

Infiltrate the Agrobacterium culture into the leaves of N. benthamiana.

-

After 3-5 days, harvest the infiltrated leaf tissue and extract metabolites for analysis.

-

Conclusion

While the precise biosynthetic pathway of this compound is a promising area for future research, the established knowledge of sesquiterpene lactone biosynthesis in the Asteraceae provides a solid foundation for its investigation. The putative pathway presented here, involving germacrene A synthase, germacrene A oxidase, costunolide synthase, and subsequent tailoring enzymes, offers a logical and experimentally testable model. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary tools to explore this pathway, ultimately enabling the metabolic engineering of this and other valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

Neobritannilactone B: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B, a sesquiterpene lactone, has garnered significant interest within the scientific community due to its notable biological activities, including potent cytotoxic and pro-apoptotic effects on various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the isolation and characterization of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound is a naturally occurring compound primarily isolated from the flowers of the plant species Inula britannica and Inula japonica, both belonging to the Asteraceae family.[2][3] These plants have a history of use in traditional medicine, particularly in Asia, for treating a range of ailments.[1] The flowers are the primary plant part utilized for the extraction of this bioactive compound.

The abundance of this compound can fluctuate based on factors such as the geographical origin of the plant, harvesting time, and the specific extraction and purification methodologies employed. While precise quantitative data across different studies can vary, the following table summarizes the reported yield of this compound and a related sesquiterpene lactone from Inula britannica.

| Compound | Plant Source | Plant Part | Extraction Solvent | Reported Yield | Reference |

| This compound | Inula britannica | Flowers | 95% Ethanol (B145695) | 102 mg | |

| 1-O-Acetylbritannilactone | Inula britannica | Flowers | 95% Ethanol | 1.1 g |

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process encompassing extraction, fractionation, and chromatography. The following sections detail the key experimental methodologies.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered flowers of Inula britannica are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with either methanol (B129727) or 95% ethanol at room temperature. The resulting solvent extract is then concentrated under reduced pressure to obtain a crude extract.

Fractionation

The crude extract is typically suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common fractionation scheme involves successive extractions with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Sesquiterpene lactones, including this compound, are generally enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

A combination of chromatographic techniques is employed for the final isolation and purification of this compound.

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction (typically the chloroform fraction) is subjected to column chromatography on silica gel. A gradient elution is performed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

Structural Elucidation and Quantification

-

Structural Identification: The chemical structure of the isolated this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS).

-

Quantitative Analysis: A validated High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS) method has been developed for the simultaneous characterization and quantification of this compound and other sesquiterpene lactones in Inula britannica. This method typically utilizes a C18 column with a mobile phase gradient of acetonitrile and acidified water, with detection at 210 nm.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic and pro-apoptotic activities against a panel of human cancer cell lines, including COLO 205 (colon cancer), HT-29 (colon cancer), HL-60 (leukemia), and AGS (gastric cancer). Studies have shown that this compound is a potent inducer of apoptosis in these cells.

While the precise molecular mechanisms are an area of ongoing research, the apoptotic activity of sesquiterpene lactones often involves the modulation of key signaling pathways. Related compounds from Inula britannica have been shown to inhibit the NF-κB and MAPK signaling pathways. Furthermore, other metabolites from this plant can influence the ERK and Akt signaling pathways. A representative model for apoptosis induction by this compound likely involves the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Below are diagrams illustrating the experimental workflow for the isolation of this compound and a representative signaling pathway for apoptosis that may be triggered by this compound.

References

Physical and chemical properties of Neobritannilactone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobritannilactone B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from plants of the Inula genus, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly its cytotoxic effects against cancer cell lines. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for its isolation and analysis, and explores its biological activities and potential mechanisms of action. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes graphical representations of relevant workflows and potential signaling pathways to facilitate a deeper understanding of this promising natural product.

Physicochemical Properties

This compound is a complex organic molecule with a characteristic sesquiterpenoid structure. A comprehensive summary of its identified physical and chemical properties is presented below.

Physical Properties

Key physical constants for this compound are essential for its identification, purification, and formulation. While some data remains to be fully characterized in the literature, the available information is provided in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃[1] |

| Molecular Weight | 248.322 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Optical Rotation ([α]D) | Not reported |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[2][3] |

Chemical Properties

The chemical properties of this compound are largely defined by its sesquiterpene lactone core, featuring a complex arrangement of rings and functional groups. Its chemical identity is well-established through spectroscopic methods.

Detailed spectroscopic analysis is fundamental to the structural elucidation of this compound. The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 2: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.17 | d | 9.5 |

| 5 | 3.92 | d | 9.5 |

| 6 | 4.21 | t | 9.0 |

| 7 | 2.83 | m | |

| 11 | 2.53 | m | |

| 13a | 5.40 | s | |

| 13b | 6.18 | s | |

| 14 | 1.18 | d | 7.0 |

| 15 | 1.03 | d | 7.0 |

Table 3: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 88.1 |

| 2 | 169.8 |

| 3 | 141.2 |

| 4 | 120.5 |

| 5 | 78.9 |

| 6 | 80.1 |

| 7 | 50.2 |

| 8 | 177.2 |

| 9 | 30.1 |

| 10 | 40.3 |

| 11 | 41.2 |

| 12 | 170.5 |

| 13 | 12.5 |

| 14 | 20.8 |

| 15 | 15.7 |

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z |

| HR-ESI-MS | Positive | [M+Na]⁺ |

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound, as well as a general protocol for assessing its cytotoxic activity.

Isolation of this compound

This compound is naturally found in plants of the Inula genus, such as Inula britannica and Inula japonica.[3] The following is a typical workflow for its extraction and purification.

Methodology:

-

Extraction: The air-dried and powdered aerial parts of the plant are extracted with methanol at room temperature.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Chromatography: The ethyl acetate fraction is subjected to a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural identity and purity of this compound are confirmed using modern spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to an internal standard, tetramethylsilane (B1202638) (TMS).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and elemental composition of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Biological Activity and Mechanism of Action

This compound has been reported to possess cytotoxic activity.[2][3] While the precise molecular mechanisms are still under investigation, the activity of related sesquiterpene lactones suggests potential pathways through which this compound may exert its effects.

Cytotoxicity

Studies have shown that this compound is cytotoxic, though specific IC₅₀ values against a range of cancer cell lines are not yet widely published.[3] The cytotoxic effects of other similar lactones are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Potential Signaling Pathways

The biological activity of many natural products, including sesquiterpene lactones, is often mediated through the modulation of key cellular signaling pathways that are dysregulated in cancer. While the specific pathways affected by this compound have not been definitively elucidated, plausible targets based on the activity of structurally related compounds include the NF-κB and MAPK signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival.

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in the inflammatory response and in promoting cell survival and proliferation in cancer. Many sesquiterpene lactones are known to inhibit the NF-κB pathway, leading to the suppression of pro-inflammatory cytokines and the induction of apoptosis.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some natural compounds exert their anticancer effects by modulating the activity of different components of the MAPK pathway, which can lead to either cell cycle arrest or apoptosis.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. This technical guide has summarized the current knowledge of its physical and chemical properties, provided detailed experimental protocols for its study, and discussed its biological activities. Further research is warranted to fully elucidate its quantitative physical properties, expand upon its cytotoxic profile against a broader range of cancer cell lines, and definitively identify the molecular signaling pathways through which it exerts its effects. Such studies will be crucial for the future development of this compound as a potential therapeutic agent.

References

Neobritannilactone B: A Technical Overview of a Promising Sesquiterpene Lactone

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 886990-00-7 Molecular Formula: C₁₅H₂₀O₃

Neobritannilactone B is a sesquiterpene lactone that has garnered significant interest within the scientific community for its notable biological activities, particularly its cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action.

Physicochemical Properties and Data

This compound's fundamental chemical identifiers are crucial for its study and application in research.

| Property | Value |

| CAS Number | 886990-00-7[1] |

| Molecular Formula | C₁₅H₂₀O₃[1] |

| Molecular Weight | 248.32 g/mol [1] |

| Synonyms | (3aR,4S,6E,10E,11aS)-3a,4,5,8,9,11a-Hexahydro-4-hydroxy-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one[1] |

Biological Activity: Cytotoxicity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its cytotoxic potential has been noted. Sesquiterpene lactones, as a class of compounds, are known to exhibit significant cytotoxic effects. For context, related sesquiterpene lactones isolated from Inula species have demonstrated potent activity. Further research is required to establish a comprehensive cytotoxicity profile for this compound across various human cancer cell lines.

Experimental Protocols

Isolation of this compound from Inula britannica

The following protocol outlines a standard method for the extraction and purification of this compound from the flowers of Inula britannica.

1. Plant Material and Extraction:

-

Air-dried and powdered flowers of Inula britannica are used as the starting material.

-

The powdered material is exhaustively extracted with 95% ethanol (B145695) at room temperature.

-

The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude ethanolic extract is suspended in water.

-

Sequential partitioning is performed with solvents of increasing polarity, typically n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

The chloroform fraction, known to be rich in sesquiterpene lactones, is collected for further purification.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC on a C18 reversed-phase column with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of this compound against cancer cell lines.

1. Cell Culture:

-

Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

-

The cells are treated with the different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

The medium is then removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details a common method to determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

1. Cell Treatment:

-

Cancer cells are treated with this compound at its IC50 concentration for a specified time.

2. Cell Harvesting and Staining:

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Signaling Pathway: Modulation of NF-κB

This compound is suggested to exert its biological effects, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis.

The canonical NF-κB pathway is a key target for anti-cancer therapies. In its inactive state, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.

It is hypothesized that this compound may inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis. The precise mechanism of this inhibition is an area of active research.

Below is a diagram illustrating the canonical NF-κB signaling pathway, which is a potential target of this compound.

The following diagram illustrates a hypothetical workflow for investigating the effect of this compound on the NF-κB pathway.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and pro-apoptotic activities. Its potential to modulate the NF-κB signaling pathway makes it an attractive candidate for further investigation in the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers, outlining its key characteristics and providing detailed methodologies for its study. Further research is warranted to fully elucidate its mechanism of action and to establish a comprehensive profile of its therapeutic potential.

References

Biological Activities of Sesquiterpene Lactones from Inula Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Inula, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, among which sesquiterpene lactones (SLs) are of significant interest to the scientific community. These compounds have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of sesquiterpene lactones from various Inula species, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to facilitate further research and application.

Cytotoxic and Anti-proliferative Activities

Sesquiterpene lactones isolated from Inula species have been extensively investigated for their potential as anti-cancer agents. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis.

A variety of sesquiterpene lactones, including eudesmanolides and guaianolides, have shown significant cytotoxic effects. For instance, compounds isolated from Inula britannica and Inula aucheriana have exhibited potent activity against human tumor cell lines such as HepG-2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and A-549 (lung carcinoma)[1][2]. The cytotoxic activity is often mediated through the induction of apoptosis, a process of programmed cell death crucial for tissue homeostasis. In HEp2 cells, for example, treatment with 1β-hydroxyalantolactone from I. britannica led to apoptosis associated with the cleavage of procaspase-3 and PARP[3][4].

The α-methylene-γ-lactone moiety present in many of these sesquiterpene lactones is considered crucial for their biological activity, acting as a Michael acceptor that can react with nucleophilic sites on biological macromolecules, thereby disrupting cellular processes.

Quantitative Data on Cytotoxic Activities

| Compound Name | Inula Species Source | Cancer Cell Line | Assay | IC50 Value | Reference |

| Inuchinenolide B | I. aucheriana | HepG-2 | MTT | 56.6 µg/mL | [1] |

| Inuchinenolide B | I. aucheriana | MCF-7 | MTT | 19.0 µg/mL | |

| Inuchinenolide B | I. aucheriana | A-549 | MTT | 55.7 µg/mL | |

| 14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olide | I. aucheriana | HepG-2 | MTT | 39.0 µg/mL | |

| 14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olide | I. aucheriana | MCF-7 | MTT | 11.8 µg/mL | |

| 14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olide | I. aucheriana | A-549 | MTT | 15.3 µg/mL | |

| Gaillardin | I. oculus-christi | MCF-7 | MTT | 6.37 µg/mL | |

| Gaillardin | I. oculus-christi | HepG-2 | MTT | 6.20 µg/mL | |

| Gaillardin | I. oculus-christi | A-549 | MTT | 4.76 µg/mL | |

| Racemosalactone A | I. racemosa | A549 | MTT | 4.19 µg/mL | |

| Racemosalactone A | I. racemosa | HepG2 | MTT | 3.87 µg/mL | |

| Racemosalactone A | I. racemosa | HT1080 | MTT | 3.54 µg/mL |

Anti-inflammatory Activities

Inflammation is a key pathological feature of many chronic diseases. Sesquiterpene lactones from Inula species have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

A common mechanism of action is the suppression of the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages. For example, inulicin, a sesquiterpene lactone, has been shown to inhibit the production of NO and other pro-inflammatory cytokines like IL-6 and IL-1β. This inhibition is often achieved by targeting upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Ergolide, from Inula britannica, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of NF-κB. This involves preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

Quantitative Data on Anti-inflammatory Activities

| Compound Name | Inula Species Source | Biological Target/Assay | Effect | Reference |

| Inulicin | Inula spp. | NO production in LPS-stimulated RAW264.7 cells | Significant inhibition | |

| Ergolide | I. britannica | iNOS and COX-2 expression in RAW 264.7 macrophages | Inhibition | |

| Inuviscolide | I. viscosa | In vivo inflammation in mice | Inhibition |

Antimicrobial Activities

With the rise of antibiotic resistance, the search for new antimicrobial agents is a global health priority. Sesquiterpene lactones from Inula species have emerged as a promising source of such compounds.

Extracts from Inula helenium (Elecampane) have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The active compounds, such as alantolactone (B1664491) and isoalantolactone (B1672209), are believed to be responsible for this antimicrobial effect. The minimum bactericidal concentration (MBC) of I. helenium extract against clinical S. aureus isolates has been reported to range from 0.9 mg/mL to 9.0 mg/mL. The antimicrobial activity also extends to fungal species, with ethanolic extracts of I. helenium showing significant effects against Candida species.

Quantitative Data on Antimicrobial Activities

| Compound/Extract | Inula Species Source | Microorganism | Assay | MIC/MBC Value | Reference |

| I. helenium extract | I. helenium | Staphylococcus aureus (including MRSA) | Microbroth dilution | MBC: 0.9 - 9.0 mg/mL | |

| Alantolactone | I. helenium | Staphylococcus aureus | Not specified | Not specified | |

| Isoalantolactone | I. helenium | Staphylococcus aureus | Not specified | Not specified | |

| I. helenium 50% ethanolic extract | I. helenium | Bacillus subtilis | Drop-diffusion | Inhibition zone | |

| I. helenium 70% ethanolic extract | I. helenium | Bacillus cereus | Drop-diffusion | Inhibition zone | |

| I. helenium 50% ethanolic extract | I. helenium | Enterococcus faecalis | Drop-diffusion | Inhibition zone | |

| I. helenium 70% ethanolic extract | I. helenium | Escherichia coli | Drop-diffusion | Inhibition zone | |

| I. helenium 50% ethanolic extract | I. helenium | Candida albicans | Drop-diffusion | Inhibition zone |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Methodology:

-

Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of the sesquiterpene lactone for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Add 50 µL of the cell culture supernatant to a new 96-well plate, followed by the addition of 50 µL of the Griess reagent to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the sesquiterpene lactone and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (broth and bacteria without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways

The biological activities of sesquiterpene lactones from Inula species are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Many sesquiterpene lactones from Inula exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by Inula sesquiterpene lactones.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. Sesquiterpene lactones from Inula helenium have been shown to suppress STAT3 activation.

Caption: Suppression of the STAT3 signaling pathway by Inula sesquiterpene lactones.

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism by which sesquiterpene lactones exert their cytotoxic effects. This often involves the intrinsic or mitochondrial pathway.

Caption: Intrinsic apoptosis pathway induced by Inula sesquiterpene lactones.

Conclusion

Sesquiterpene lactones from Inula species represent a diverse and valuable class of natural products with significant potential for therapeutic applications. Their well-documented cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, make them attractive lead compounds for drug development. This guide provides a foundational resource for researchers and scientists working in this exciting field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support and inspire future investigations. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these promising compounds.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 3. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Neobritannilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica. This document outlines the cytotoxic potential of related compounds from the same plant, details essential experimental protocols for assessing cytotoxicity and apoptosis, and visualizes key experimental and biological pathways. While specific quantitative cytotoxic data for this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally similar sesquiterpene lactones from Inula britannica to provide a foundational understanding for researchers. The methodologies and pathways described are standard and directly applicable to the preliminary screening of this compound.

Data Presentation: Cytotoxicity of Sesquiterpene Lactones from Inula britannica

The following table summarizes the cytotoxic activities (IC₅₀ values) of various sesquiterpene lactones isolated from Inula britannica against several human cancer cell lines. This data provides a benchmark for the expected potency of compounds within this class. The cytotoxicity was determined after 24 hours of treatment.

| Compound Name/Identifier | Cancer Cell Line | IC₅₀ (µM) |

| 1-O-acetylbritannilactone (OABL) | HT-29 (Colon) | 14.3 |

| COLO 205 (Colon) | 56.1 | |

| HL-60 (Leukemia) | 27.4 | |

| AGS (Gastric) | 21.4 | |

| 1,6-O,O-diacetylbritannilactone (OODABL) | HT-29 (Colon) | 14.7 |

| COLO 205 (Colon) | 57.0 | |

| HL-60 (Leukemia) | 16.2 | |

| AGS (Gastric) | 5.4 |

Data sourced from studies on sesquiterpene lactones from Inula britannica.

Experimental Protocols

Detailed methodologies for key experiments in the preliminary cytotoxicity screening of a novel compound like this compound are provided below.

Cell Culture and Compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., HT-29, COLO 205, HL-60, AGS) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Conditions: Cells are cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-100 mM). Serial dilutions are prepared in the complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in multi-well plates (e.g., 96-well for MTT assay, 6-well for flow cytometry) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24, 48, 72 hours) before analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cells (e.g., 5×10³ to 1×10⁴ cells/well) in a 96-well plate and treat with this compound as described above.

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100%. The IC₅₀ value is determined by plotting cell viability against compound concentration.

-

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.

-

Principle: Live cells possess intact cell membranes that exclude the trypan blue dye, while dead cells have compromised membranes and take up the dye, appearing blue.

-

Procedure:

-

Treat cells in a larger format plate (e.g., 6-well or 12-well).

-

After treatment, collect both adherent (by trypsinization) and floating cells.

-

Centrifuge the cell suspension at 100 × g for 5 minutes and resuspend the pellet in serum-free medium or PBS.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

-

Incubate for 3-5 minutes at room temperature.

-

Load 10 µL of the mixture into a hemocytometer.

-

Count the number of viable (clear) and non-viable (blue) cells under a light microscope.

-

Calculate cell viability as: (Number of viable cells / Total number of cells) × 100%.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membranes.

-

Procedure:

-

Seed approximately 1-5×10⁵ cells per well in a 6-well plate and treat with this compound.

-

Harvest cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General Workflow for Preliminary Cytotoxicity Screening.

Signaling Pathway Diagram

A Comprehensive Review of the Secondary Metabolites of Inula britannica

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inula britannica, a perennial plant belonging to the Asteraceae family, has a long-standing history in traditional medicine, particularly in Asia, for the treatment of various ailments, including inflammatory conditions, bronchitis, and digestive disorders. Modern scientific inquiry has unveiled a rich phytochemical profile, identifying a plethora of secondary metabolites as the basis for its therapeutic properties. This technical guide provides a comprehensive literature review of these compounds, with a focus on their quantitative analysis, the experimental protocols for their isolation, and their mechanisms of action on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Major Classes of Secondary Metabolites

The primary classes of secondary metabolites isolated from Inula britannica are terpenoids and flavonoids. These compounds are predominantly found in the flowers and aerial parts of the plant.[1]

Terpenoids

Terpenoids, particularly sesquiterpene lactones, are characteristic and abundant components of Inula species. Other terpenoids, including diterpenes and triterpenoids, have also been identified.

-

Sesquiterpene Lactones: This diverse group of compounds is responsible for many of the plant's biological activities. Notable examples include britannin, 1-O-acetylbritannilactone (OABL), 1,6-O,O-diacetylbritannilactone (OODABL), ergolide, and inulanolides A-D.[1]

-

Diterpenes and Triterpenoids: While less abundant than sesquiterpene lactones, these compounds also contribute to the plant's bioactivity.

Flavonoids

A variety of flavonoids have been isolated from Inula britannica, contributing to its antioxidant and anti-inflammatory properties. These include:

-

Patuletin

-

Luteolin

-

Nepetin

-

Axillarin

-

Hispidulin

-

Kaempferol

-

Quercetin

Quantitative Analysis of Secondary Metabolites

The concentration and yield of secondary metabolites in Inula britannica can vary depending on factors such as the geographical origin of the plant, the time of harvest, and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: Yield of Sesquiterpene Lactones from Inula britannica Flowers

| Compound | Extraction Method | Yield | Reference |

| 1-O-Acetylbritannilactone | 95% Ethanol (B145695) | 1.1 g (from an unspecified amount of plant material) | [1] |

| 1,6-O,O-diacetylbritannilactone | 95% Ethanol | 32 mg (from an unspecified amount of plant material) | [1] |

| Neobritannilactone A | 95% Ethanol | 15 mg (from an unspecified amount of plant material) | [1] |

| Neobritannilactone B (Dibritannilactone B) | 95% Ethanol | 102 mg (from an unspecified amount of plant material) | |

| 6β-O-(2-methylbutyryl)-britannilactone | 95% Ethanol | 63 mg (from an unspecified amount of plant material) |

Table 2: Total Polyphenol and Flavonoid Content in Inula britannica Extracts

| Extract Type | Total Polyphenol Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Methanolic | 58.02 | 21.69 | |

| Ethanolic | 43.44 | 13.91 |

Experimental Protocols

The isolation and purification of secondary metabolites from Inula britannica typically involve extraction with organic solvents followed by various chromatographic techniques.

Extraction and Isolation of Sesquiterpene Lactones (Example: Dibritannilactone B)

-

Plant Material and Extraction: Air-dried and powdered flowers of Inula britannica are exhaustively extracted with 95% ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The chloroform and ethyl acetate fractions are typically rich in sesquiterpene lactones.

-

Column Chromatography: The chloroform fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a more polar solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a methanol/water or acetonitrile/water gradient. The elution is monitored by a UV detector, and the peak corresponding to the desired compound is collected.

Extraction and Isolation of Flavonoids

-

Extraction: Dried and powdered flowers of Inula britannica (200 g) are extracted with ethanol (2 L) at 80°C for 3 hours. The extract is then filtered and concentrated to yield a crude ethanol extract (10 g, 5% yield).

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a methylene (B1212753) chloride-methanol gradient solvent system (from 1:0 to 0:1). The fractions are combined based on their TLC profiles.

-

Reversed-Phase Column Chromatography: Fractions rich in flavonoids are further purified on an RP-18 column using a methanol-water gradient solvent system (from 20:80 to 90:10) to yield purified flavonoid compounds.

Signaling Pathways Modulated by Inula britannica Secondary Metabolites

The therapeutic effects of Inula britannica's secondary metabolites are largely attributed to their modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2-Keap1 pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Several sesquiterpene lactones from Inula britannica have been shown to inhibit this pathway.

Ergolide, for instance, suppresses NF-κB activation by inhibiting the activity of Protein Kinase Cα (PKCα), which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes. Dimeric sesquiterpenoids have also been shown to inhibit the phosphorylation of IκB kinase β (IKKβ), a key kinase upstream of IκBα.

Activation of the Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. Flavonoids and some sesquiterpenoids from Inula britannica can activate this protective pathway.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. Electrophilic compounds, including many flavonoids, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Dimeric sesquiterpenoids have also been shown to activate the Keap1-Nrf2 pathway.

Conclusion

Inula britannica is a rich source of bioactive secondary metabolites, primarily sesquiterpene lactones and flavonoids. These compounds have demonstrated significant potential in modulating key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB and Nrf2-Keap1 pathways. This technical guide has summarized the current knowledge on the quantitative analysis, isolation protocols, and mechanisms of action of these valuable natural products. Further research, particularly in the areas of clinical efficacy and safety, is warranted to fully realize the therapeutic potential of Inula britannica and its secondary metabolites in the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Neobritannilactone B

Disclaimer: As of the date of this document, a total synthesis of Neobritannilactone B has not been reported in peer-reviewed scientific literature. The following application notes and protocols describe a proposed synthetic methodology based on established synthetic strategies for structurally related sesquiterpene lactones. This document is intended to serve as a guide for researchers, scientists, and drug development professionals interested in the synthesis of this compound and its analogs.

Introduction

This compound is a sesquiterpene lactone that can be isolated from Inula britannica.[1] It has demonstrated cytotoxic activity, making it a molecule of interest for potential applications in drug discovery and development.[1] Its chemical formula is C15H20O3, and its structure is characterized by a ten-membered carbocyclic ring fused to a γ-lactone (furanone) ring, with multiple stereocenters and an exocyclic methylene (B1212753) group. The full IUPAC name is 4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one.[2]

The complex architecture of this compound, particularly the medium-sized ten-membered ring and the stereochemically dense core, presents a significant synthetic challenge. The construction of medium-sized rings is often complicated by unfavorable transannular interactions and entropic factors. This document outlines a plausible retrosynthetic analysis and a forward synthetic plan, with detailed protocols for key transformations adapted from successful syntheses of analogous natural products.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic strategy for this compound is centered on disconnecting the molecule at key positions to simplify the structure into readily accessible precursors. The primary disconnections are the ten-membered ring and the furanone moiety.

The retrosynthesis commences with the simplification of the furanone ring, leading back to a hydroxy acid precursor, which is a common strategy for lactone synthesis. The ten-membered ring can be envisioned to be formed via a ring-closing metathesis (RCM) reaction, a powerful tool for the formation of medium and large rings. This leads to a diene precursor. Further disconnection of this diene through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction and an aldol (B89426) addition reveals simpler acyclic fragments.

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Forward Synthetic Strategy and Key Experimental Protocols

The forward synthesis will construct the carbon skeleton of this compound through a series of stereocontrolled reactions, culminating in the formation of the ten-membered ring and the final lactonization.

The synthesis would begin with the preparation of two key fragments: a chiral aldehyde containing the future C4-C10 portion of the molecule and a phosphonate fragment for the HWE reaction. The stereocenters in the aldehyde could be established using well-known asymmetric reactions, such as an asymmetric aldol reaction or by starting from a chiral pool material.